methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate
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Overview
Description
Methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate typically involves the reaction of 2-methoxyindole with a suitable cyanoester under specific conditions. The reaction might be catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate: Lacks the methoxy group, which could affect its biological activity.
Methyl (E)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate: The E-isomer, which might have different chemical and biological properties.
2-Methoxy-1H-indole-3-carboxylic acid: A simpler indole derivative with different functional groups.
Uniqueness
Methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate is unique due to its specific structure, which combines the indole ring with a cyanoester group and a methoxy substituent. This unique combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
159457-44-0 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C14H12N2O3/c1-18-13-11(7-9(8-15)14(17)19-2)10-5-3-4-6-12(10)16-13/h3-7,16H,1-2H3/b9-7- |
InChI Key |
OBORSXCIVANASK-CLFYSBASSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2N1)/C=C(/C#N)\C(=O)OC |
Canonical SMILES |
COC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)OC |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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